7-nitro-3-phenyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
7-nitro-3-phenyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(19)14-12(9-5-2-1-3-6-9)10-7-4-8-11(17(20)21)13(10)16-14/h1-8,16H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXZKLVLIANTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid typically involves the nitration of 3-phenyl-1H-indole-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position on the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The nitration reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-nitro-3-phenyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the electron-withdrawing nature of the nitro group.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Reduction: The major product formed is 7-amino-3-phenyl-1H-indole-2-carboxylic acid.
Substitution: Various substituted derivatives of the indole ring can be formed depending on the electrophile used.
Oxidation: Oxidized derivatives of the carboxylic acid group are formed.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid typically involves the nitration of 3-phenyl-1H-indole-2-carboxylic acid using a mixture of concentrated nitric and sulfuric acids. This reaction is performed under controlled temperatures to ensure selective nitration at the desired position on the indole ring.
Table 1: Synthetic Routes
| Method | Description |
|---|---|
| Nitration | Using nitric acid and sulfuric acid under controlled conditions |
| Reduction | Converting nitro group to amino group using hydrogen or metal hydrides |
| Substitution | Electrophilic substitution reactions at the indole ring |
| Oxidation | Oxidizing carboxylic acid group to form derivatives |
Chemistry
As a building block for more complex indole derivatives, this compound is utilized in synthetic organic chemistry. It serves as a precursor for developing compounds with potential pharmaceutical applications.
Biology
The compound has been studied for various biological activities:
- Antimicrobial Properties : Exhibits activity against certain bacteria, making it a candidate for antibiotic development.
- Antiviral Activity : Research indicates potential effectiveness against viral infections.
- Anticancer Properties : Studies show that it can inhibit specific kinases involved in cancer progression, such as checkpoint kinase 2 (Chk2), enhancing apoptosis in cancer cells .
Table 2: Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Antimicrobial | Effective against bacterial strains like Staphylococcus aureus |
| Antiviral | Inhibitory effects on viral replication |
| Anticancer | Inhibition of Chk2 leading to increased apoptosis |
Anticancer Research
A notable study investigated the role of this compound as an inhibitor of Chk2. The inhibition of this kinase was shown to augment the effects of chemotherapy agents like doxorubicin and paclitaxel, leading to enhanced cell death in cancer models .
Enzyme Inhibition
Another study focused on the compound's ability to inhibit fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. The synthesized derivatives showed significant inhibitory activity, with one derivative exhibiting an IC₅₀ value of 0.99 μM .
Mechanism of Action
The mechanism of action of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group and the indole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Nitro Substituents
The nitro group’s position and additional substituents significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
Bioactive Indole Derivatives
Comparative analysis with pharmacologically active indole-carboxylic acid derivatives:
Key Observations :
- Nitro vs.
- Scaffold Complexity : Compound 7f’s pyridoindole core demonstrates how ring fusion expands π-conjugation, possibly improving target affinity but increasing synthetic complexity .
Biological Activity
7-Nitro-3-phenyl-1H-indole-2-carboxylic acid (7-NPICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial, antiviral, and anticancer agent. This article explores the biological activity of 7-NPICA, detailing its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
7-NPICA belongs to the indole family, characterized by a heterocyclic structure. Its molecular formula is C16H12N2O3, with a molecular weight of approximately 284.28 g/mol. The unique positioning of the nitro group at the 7-position of the indole ring enhances its reactivity and biological activity.
The biological activity of 7-NPICA is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : 7-NPICA exhibits significant antimicrobial properties against a range of pathogens. The nitro group is believed to play a crucial role in its mechanism by forming reactive intermediates that disrupt microbial cellular processes.
- Antiviral Activity : Research indicates that 7-NPICA can inhibit viral replication, particularly in the context of HIV-1. It has been shown to interfere with integrase activity, a key enzyme required for viral DNA integration into the host genome. The compound chelates magnesium ions within the active site of integrase, effectively inhibiting its function .
- Anticancer Properties : Studies have demonstrated that 7-NPICA can induce apoptosis in cancer cells. The compound interacts with specific enzymes and receptors involved in cell proliferation and survival pathways, leading to reduced tumor growth.
Antiviral Studies
A notable study evaluated the effectiveness of various indole derivatives, including 7-NPICA, against HIV-1 integrase. The results showed that 7-NPICA inhibited integrase strand transfer with an IC50 value of approximately 32.37 μM, demonstrating its potential as a therapeutic agent for HIV .
Anticancer Activity
In vitro studies have reported that 7-NPICA exhibits cytotoxic effects on several cancer cell lines. For instance, it has been shown to significantly reduce cell viability in breast cancer and leukemia models. The mechanism involves the induction of oxidative stress and modulation of apoptotic pathways.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 7-NPICA, it is essential to compare it with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 5-nitroindole | Lacks phenyl substituent; primarily neuroactive | Moderate neuroactivity |
| Indole-2-carboxylic acid | Simpler structure without additional substituents | Limited potency |
| 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylic acid | Methyl group enhances reactivity | Enhanced anticancer activity |
The presence of both the nitro group and phenyl substituent in 7-NPICA contributes to its distinct biological activities compared to these related compounds.
Case Studies
- HIV Integrase Inhibition : A case study involving structural optimizations on indole derivatives revealed that modifications at specific positions significantly enhanced integrase inhibitory activity. For example, derivatives with halogenated phenyl groups exhibited improved binding affinities and lower IC50 values compared to the parent compound .
- Cancer Cell Line Studies : In a series of experiments assessing cytotoxicity against various cancer cell lines, 7-NPICA demonstrated significant dose-dependent effects on cell viability, indicating its potential as a lead compound for anticancer drug development .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-nitro-3-phenyl-1H-indole-2-carboxylic acid with high purity?
- Methodological Answer : The synthesis typically involves nitration of a phenyl-substituted indole precursor. For example, a Pd- or Rh-mediated methodology (as used for similar indole derivatives) can introduce the nitro group at the 7-position . Post-synthesis, purification via column chromatography (using silica gel and a gradient eluent system) is recommended. Purity verification should employ HPLC with a C18 column and UV detection at 254 nm, as outlined for indole-2-carboxylic acid derivatives .
Q. How can researchers determine the melting point and solubility of this compound when literature data is unavailable?
- Methodological Answer : Use differential scanning calorimetry (DSC) to measure melting points, ensuring a heating rate of 10°C/min under nitrogen flow. For solubility, perform incremental solvent screening (e.g., water, DMSO, ethanol) using a gravimetric method: dissolve known weights in solvents at 25°C, filter undissolved material, and evaporate to quantify solubility . Reference similar indole derivatives (e.g., indole-5-carboxylic acid, mp 208–210°C) for comparative analysis .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR in DMSO-d6 can confirm aromatic proton environments (e.g., nitro group deshielding effects) and carboxylic acid resonance.
- IR : Look for characteristic peaks: ~1700 cm (carboxylic acid C=O) and ~1520 cm (nitro group asymmetric stretch).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] for CHNO (exact mass 294.0641) .
Advanced Research Questions
Q. How can factorial design be applied to optimize the reaction conditions for synthesizing this compound?
- Methodological Answer : Use a 2 factorial design to test variables like temperature (X1: 60–100°C), catalyst loading (X2: 1–5 mol%), and reaction time (X3: 6–24 hrs). Analyze yield (%) as the response variable. Statistical software (e.g., Minitab) can identify significant interactions. For example, a study on similar indole syntheses found catalyst loading and temperature to be critical . Validate optimized conditions with triplicate runs to ensure reproducibility.
Q. What strategies should be employed to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers. Adjust for variables like assay type (e.g., in vitro vs. in vivo) or solvent differences (DMSO may inhibit certain targets).
- Dose-Response Reassessment : Reproduce conflicting studies using standardized protocols (e.g., MTT assay for cytotoxicity with consistent cell lines and incubation times).
- Structural Confirmation : Verify compound identity in conflicting studies via NMR or X-ray crystallography, as impurities (e.g., unreacted precursors) may skew results .
Q. How can computational chemistry methods predict the reactivity of the nitro and carboxylic acid groups in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect can be modeled to predict regioselectivity in substitution reactions.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity of the carboxylic acid moiety. Software like AutoDock Vina can optimize docking parameters for indole derivatives .
Safety and Stability Considerations
Q. What personal protective equipment (PPE) and engineering controls are recommended for handling this compound?
- Methodological Answer : Based on structurally related nitro-indoles:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved P95 respirator if airborne particulates are generated .
- Engineering Controls : Conduct reactions in a fume hood with negative pressure. Implement spill trays to prevent drainage contamination .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies:
- Thermal Stability : Store samples at 40°C, 60°C, and 25°C (control) for 1–3 months. Analyze degradation via HPLC every 30 days.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor for nitro group reduction or indole ring oxidation .
Data Generation and Validation
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Detailed SOPs : Document reaction parameters (e.g., stirring speed, inert gas flow rates).
- Cross-Lab Validation : Share samples with collaborating labs for independent NMR and HPLC analysis.
- Reference Standards : Use commercially available indole-carboxylic acids (e.g., indole-2-carboxylic acid, >95% HPLC purity) as controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
